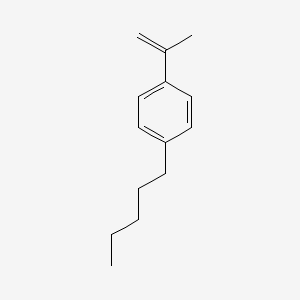
1-Pentyl-4-(prop-1-EN-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-4-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C14H20 It is a derivative of benzene, where the benzene ring is substituted with a pentyl group and a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-4-pentylbenzene and prop-1-en-2-ylmagnesium bromide under Grignard reaction conditions . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Depending on the conditions, products can include pentylbenzoic acid or prop-1-en-2-ylbenzene alcohol.
Reduction: The major product is 1-pentyl-4-(propyl)benzene.
Substitution: Products vary based on the substituent introduced, such as 1-pentyl-4-bromo-benzene.
Aplicaciones Científicas De Investigación
1-Pentyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a bioactive compound.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentyl-4-(prop-1-en-2-yl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its role as a precursor in chemical synthesis or its potential pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)benzene: Similar structure but with a methyl group instead of a pentyl group.
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Contains a tert-butyl group instead of a pentyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features methoxy groups and a methyl group on the benzene ring.
Uniqueness
1-Pentyl-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a pentyl group and a prop-1-en-2-yl group provides distinct properties compared to other similar compounds.
Propiedades
Número CAS |
64451-81-6 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-pentyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13-8-10-14(11-9-13)12(2)3/h8-11H,2,4-7H2,1,3H3 |
Clave InChI |
SZESLVKGLLKCDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



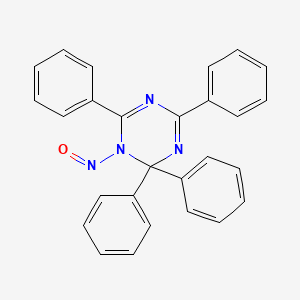

![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)



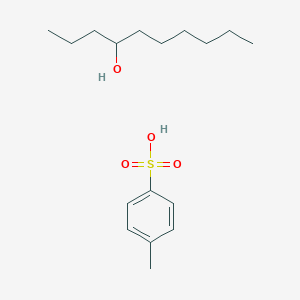
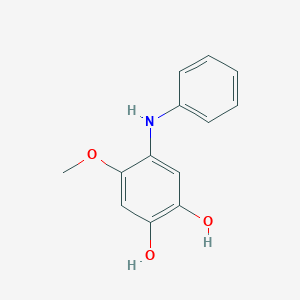
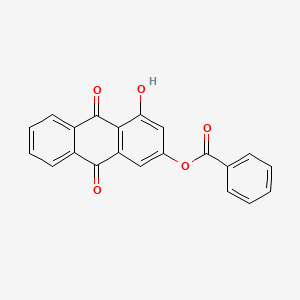
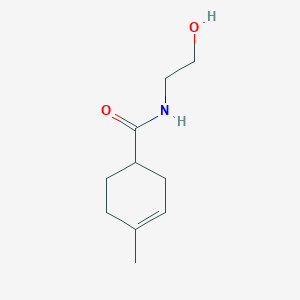
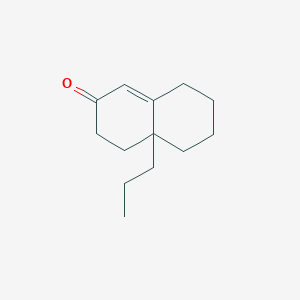

![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)
